Cas no 874788-07-5 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide)
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Z147580106
- NCGC00285611-01
- F2547-0133
- N-(1,1-dioxothiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzenesulfonamide
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxy-3-methylbenzenesulfonamide
- SR-01000022143-1
- AKOS001175914
- AKOS016893277
- 874788-07-5
- AB01285024-01
- SR-01000022143
- Benzenesulfonamide, 4-methoxy-3-methyl-N-(2-methylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-
-
- Inchi: 1S/C16H25NO5S2/c1-12(2)10-17(14-7-8-23(18,19)11-14)24(20,21)15-5-6-16(22-4)13(3)9-15/h5-6,9,12,14H,7-8,10-11H2,1-4H3
- InChI Key: PBASPLQKDNNZAX-UHFFFAOYSA-N
- SMILES: S1(CCC(C1)N(CC(C)C)S(C1C=CC(=C(C)C=1)OC)(=O)=O)(=O)=O
Computed Properties
- Exact Mass: 375.11741525g/mol
- Monoisotopic Mass: 375.11741525g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 618
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 97.5Ų
Experimental Properties
- Density: 1.30±0.1 g/cm3(Predicted)
- Boiling Point: 563.5±60.0 °C(Predicted)
- pka: -8.20±0.70(Predicted)
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2547-0133-2μmol |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide |
874788-07-5 | 90%+ | 2μmol |
$57.0 | 2023-08-18 | |
| Life Chemicals | F2547-0133-5μmol |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide |
874788-07-5 | 90%+ | 5μmol |
$63.0 | 2023-08-18 | |
| Life Chemicals | F2547-0133-10μmol |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide |
874788-07-5 | 90%+ | 10μmol |
$69.0 | 2023-08-18 | |
| Life Chemicals | F2547-0133-20μmol |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide |
874788-07-5 | 90%+ | 20μmol |
$79.0 | 2023-08-18 | |
| Life Chemicals | F2547-0133-1mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide |
874788-07-5 | 90%+ | 1mg |
$54.0 | 2023-08-18 | |
| Life Chemicals | F2547-0133-2mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide |
874788-07-5 | 90%+ | 2mg |
$59.0 | 2023-08-18 | |
| Life Chemicals | F2547-0133-3mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide |
874788-07-5 | 90%+ | 3mg |
$63.0 | 2023-08-18 | |
| Life Chemicals | F2547-0133-4mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide |
874788-07-5 | 90%+ | 4mg |
$66.0 | 2023-08-18 | |
| Life Chemicals | F2547-0133-5mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide |
874788-07-5 | 90%+ | 5mg |
$69.0 | 2023-08-18 | |
| Life Chemicals | F2547-0133-10mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide |
874788-07-5 | 90%+ | 10mg |
$79.0 | 2023-08-18 |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide
Professional Introduction to N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide (CAS No. 874788-07-5)
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide, identified by its CAS number 874788-07-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This sulfonamide derivative exhibits a complex molecular structure that has garnered attention for its potential applications in drug discovery and medicinal chemistry. The compound's unique scaffold, featuring a benzene ring substituted with methoxy and methyl groups, combined with a sulfonamide functional group, makes it a promising candidate for further investigation.
The chemical structure of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide incorporates several key functional groups that contribute to its reactivity and biological activity. The presence of the sulfonamide moiety suggests potential interactions with biological targets such as enzymes and receptors, which are critical for the development of new therapeutic agents. Additionally, the thiolan ring system, characterized by its oxygen and sulfur atoms, introduces a level of complexity that may influence the compound's pharmacokinetic properties.
In recent years, there has been growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in treating various diseases, including infections, inflammation, and cancer. The specific arrangement of functional groups in N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide positions it as a valuable scaffold for designing novel drugs. The methoxy and methyl substituents on the benzene ring may enhance solubility and metabolic stability, while the sulfonamide group could facilitate binding to biological targets.
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the thiolan ring system is particularly challenging due to its strained three-membered ring structure. Advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, may be employed to achieve the desired product with minimal side reactions.
Evaluation of the pharmacological properties of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide is crucial for determining its potential as a lead compound in drug development. In vitro assays can provide insights into its interaction with biological targets such as enzymes and receptors. Additionally, in vivo studies can assess its efficacy and safety profiles in animal models. These studies will help to establish whether the compound exhibits promising pharmacological activity that warrants further investigation.
The latest research in medicinal chemistry highlights the importance of structural diversity in drug discovery. Compounds like N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzene-1-sulfonamide, with their unique scaffolds and functional groups, offer new opportunities for developing innovative therapies. The integration of computational methods such as molecular modeling and virtual screening can accelerate the identification of promising candidates for further experimental validation.
The development of novel sulfonamide derivatives is also influenced by advances in synthetic methodologies. Techniques such as flow chemistry and biocatalysis have emerged as powerful tools for constructing complex molecules efficiently. These approaches can enhance scalability and reduce costs associated with drug development processes. By leveraging these technologies, researchers can more readily explore the synthetic possibilities of compounds like N-(1,1-dioxo-1lambda6-thiolan-3-yll-)
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